molecular formula C7H10ClN3O B2745695 1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride CAS No. 2580208-70-2

1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride

Cat. No.: B2745695
CAS No.: 2580208-70-2
M. Wt: 187.63
InChI Key: NXTRPQXURHZMPB-UHFFFAOYSA-N
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Description

1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride is a chemical compound that belongs to the class of azetidinols. It has gained significant attention in scientific research due to its potential biological activity and therapeutic applications. The compound is characterized by its unique structure, which includes a pyrimidine ring attached to an azetidin-3-ol moiety, and is often used in various fields of research.

Preparation Methods

The synthesis of 1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride involves several steps. One common synthetic route includes the reaction of pyrimidine derivatives with azetidin-3-ol under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include catalysts, solvents, and controlled temperatures. .

Scientific Research Applications

1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effects .

Comparison with Similar Compounds

1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride can be compared with other similar compounds, such as:

    Pyrimidine derivatives: These compounds share the pyrimidine ring structure and may have similar biological activities.

    Azetidinols: Compounds with the azetidin-3-ol moiety that may exhibit similar chemical reactivity. The uniqueness of this compound lies in its combined structure, which allows for specific interactions and applications that may not be possible with other compounds

Biological Activity

1-Pyrimidin-2-ylazetidin-3-ol; hydrochloride is a compound of increasing interest in the pharmaceutical field due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

1-Pyrimidin-2-ylazetidin-3-ol; hydrochloride features a pyrimidine ring fused with an azetidine structure, which contributes to its unique biological properties. The presence of hydroxyl and nitrogen functional groups enhances its reactivity and interaction with biological targets.

PropertyDescription
IUPAC Name 1-Pyrimidin-2-ylazetidin-3-ol; hydrochloride
Molecular Formula C8H10ClN3O
Molecular Weight 201.64 g/mol
Solubility Soluble in water and alcohol

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 1-Pyrimidin-2-ylazetidin-3-ol; hydrochloride. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to exert its effects by inhibiting key enzymes involved in cell proliferation and apoptosis. For instance, it may interfere with the cell cycle by targeting cyclin-dependent kinases (CDKs) or histone deacetylases (HDACs) .
  • Case Study Findings : In vitro assays demonstrated that the compound exhibited IC50 values comparable to established chemotherapeutics when tested against MCF-7 breast cancer cells. Specifically, it showed significant dose-dependent cytotoxicity, with enhanced activity at higher concentrations .

Antimicrobial Activity

The antimicrobial properties of 1-Pyrimidin-2-ylazetidin-3-ol; hydrochloride have also been investigated, revealing effectiveness against both Gram-positive and Gram-negative bacteria.

  • Efficacy Against Bacteria : Studies reported that this compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
  • Research Data : A comparative study showed that at concentrations of 200 µg/mL to 800 µg/mL, the compound effectively inhibited bacterial growth, with complete inhibition observed at higher concentrations .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of pyrimidine derivatives suggest potential applications in treating neurodegenerative diseases such as Alzheimer’s.

  • Biological Assays : In vitro studies indicated that 1-Pyrimidin-2-ylazetidin-3-ol; hydrochloride could inhibit acetylcholinesterase (AChE) activity, a key target in Alzheimer's treatment. The IC50 for AChE inhibition was reported to be competitive with known inhibitors like galantamine .

The biological activity of 1-Pyrimidin-2-ylazetidin-3-ol; hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with enzymes such as AChE and CDKs, leading to altered cellular signaling pathways.
  • Receptor Binding : Its structural features allow it to bind effectively to various receptors, modulating their activity and influencing downstream effects.

Properties

IUPAC Name

1-pyrimidin-2-ylazetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c11-6-4-10(5-6)7-8-2-1-3-9-7;/h1-3,6,11H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTRPQXURHZMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC=N2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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